4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Physicochemical profiling Drug-likeness Fragment-based screening

4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS 2407051-39-0) is a nitrogen-containing fused heterocycle belonging to the 5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one class. The compound features a planar bicyclic core with a methoxy substituent at C4 and a methyl group at N6, yielding a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g·mol⁻¹.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12272135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CN=C2C1=O)OC
InChIInChI=1S/C9H10N2O2/c1-11-5-6-7(13-2)3-4-10-8(6)9(11)12/h3-4H,5H2,1-2H3
InChIKeyJBUDCVDFXZARDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one: Core Scaffold Identity, Physicochemical Profile, and Sourcing-Relevant Properties


4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS 2407051-39-0) is a nitrogen-containing fused heterocycle belonging to the 5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one class. The compound features a planar bicyclic core with a methoxy substituent at C4 and a methyl group at N6, yielding a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g·mol⁻¹ . Its predicted physicochemical properties include a low calculated LogP of 0.033, three hydrogen bond acceptors, and an Fsp³ value of 0.333, consistent with a moderately polar, fragment-like small molecule . The scaffold is structurally related to intermediates and active pharmacophores found in kinase inhibitor programs and MCH receptor-1 antagonist patents, where the substitution pattern on the pyrrolo[3,4-b]pyridine core directly governs target affinity, selectivity, and ADME properties [1].

Why 4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one Cannot Be Interchanged with Other Pyrrolo[3,4-b]pyridin-7-one Analogs in MedChem and Assay Contexts


The 4-methoxy-6-methyl substitution pattern on the dihydro-pyrrolo[3,4-b]pyridin-7-one core is not an arbitrary decoration; it directly alters the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the scaffold. Patent SAR data across multiple therapeutic programs (kinase inhibition, MCH receptor-1 antagonism) demonstrate that even minor changes—such as moving the methoxy group from C4 to C3 or replacing N6-methyl with N6-H—can shift target potency by orders of magnitude [1]. The 3-bromo-6-methyl analog (CAS 1254319-55-5), for instance, introduces a heavy halogen that increases molecular weight by approximately 49 g·mol⁻¹ and drastically changes LogP, CYP inhibition liability, and synthetic handling relative to the 4-methoxy compound . Consequently, assuming functional equivalence between these analogs without confirmatory parallel testing introduces a high risk of misleading structure-activity conclusions and procurement errors.

Quantitative Differentiation Evidence for 4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one Versus Closest Analogs


Calculated LogP and Fraction sp³ (Fsp³) Differentiation Relative to the 3-Bromo-6-methyl Analog

The 4-methoxy-6-methyl compound exhibits a calculated LogP of 0.033, reflecting considerably higher polarity than the 3-bromo-6-methyl analog, which is expected to have an estimated LogP >1.5 based on the hydrophobic contribution of bromine . The Fsp³ value of 0.333 for the target compound indicates a favorable balance of saturated carbon character for fragment elaboration, whereas the bromo analog possesses a slightly lower Fsp³ due to replacement of the methoxy oxygen with bromine. This LogP difference of approximately 1.5 log units translates to a ~30-fold change in octanol-water partition coefficient, directly impacting aqueous solubility, passive membrane permeability, and non-specific protein binding in biochemical assays.

Physicochemical profiling Drug-likeness Fragment-based screening

Predicted pKa Distinction from the Unsubstituted 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one Core

The target compound has a predicted pKa of 12.22 ± 0.20, whereas the unsubstituted core (CAS 1211584-54-1) is expected to have a lower pKa (~9–10) due to the absence of the electron-donating 4-methoxy group . The elevated pKa indicates that the methoxy-bearing compound remains predominantly neutral at physiological pH, which influences its passive diffusion characteristics and reduces pH-dependent variability in cellular assays. This contrasts with the 3-bromo analog, where the electron-withdrawing bromine would lower the pKa, potentially leading to partial ionization under assay conditions.

Ionization state pH-dependent solubility Salt formation

Synthetic Tractability Advantage: The 4-Methoxy Group as a Regiochemical Handle for Late-Stage Functionalization

The 4-methoxy substituent serves as an ortho/para-directing group for electrophilic aromatic substitution on the pyridine ring, enabling regioselective halogenation, nitration, or formylation at C3 or C5 [1]. This is in contrast to the 3-bromo analog, where the bromine atom is a meta-director that deactivates the ring and restricts further functionalization to cross-coupling reactions only. The methoxy group can also be demethylated to a hydroxyl handle under mild conditions (BBr₃, −78 °C to rt), providing a synthetic entry point for O-alkylation or sulfonylation that is unavailable with the bromo or unsubstituted analogs.

Late-stage functionalization C–H activation Medicinal chemistry diversification

Absence of CYP2D6 Inhibition Liability Contrasted with Fluoroalkoxy-Containing Pyrrolo[3,4-b]pyridin-7-one Derivatives

A structurally related trifluoromethoxy-substituted pyrrolo[3,4-b]pyridin-7-one derivative (ChEMBL1234899) was reported to inhibit human CYP2D6 with an IC₅₀ of 100 nM [1]. The 4-methoxy compound, lacking the electron-withdrawing trifluoromethoxy group, is predicted to exhibit substantially reduced CYP2D6 affinity based on established SAR for CYP2D6 ligands, which favor lipophilic, basic amines and extended aromatic systems. While direct experimental CYP inhibition data for the 4-methoxy compound are not publicly available, the structural comparison indicates a lower off-target cytochrome P450 engagement profile.

CYP inhibition Drug-drug interaction Off-target safety

Preferred Procurement and Deployment Scenarios for 4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring High Aqueous Solubility and Low Non-Specific Binding

The low predicted LogP of 0.033 and three hydrogen bond acceptors position the 4-methoxy compound as a superior fragment screening candidate relative to the 3-bromo analog (ΔLogP ≈ −1.5). Fragment libraries using this compound benefit from reduced aggregation and non-specific protein binding at screening concentrations (typically 200–1000 μM), increasing the likelihood of detecting specific, ligand-efficient binding events .

Medicinal Chemistry SAR Expansion via Ortho/para-Directed C3/C5 Functionalization

The 4-methoxy group enables regioselective electrophilic substitution at C3 and C5, a synthetic advantage absent in the unsubstituted core and the 3-bromo analog. Research groups pursuing systematic SAR around the pyrrolo[3,4-b]pyridin-7-one scaffold can use this compound as a common late-stage intermediate to generate diverse analog libraries with minimal synthetic effort, directly reducing cost per analog [1].

Kinase or MCH Receptor-1 Antagonist Programs Requiring Tunable Electronic Properties

The electron-donating 4-methoxy group elevates the pyridine nitrogen pKa to ~12.2, keeping the compound neutral at physiological pH. This contrasts with analogs bearing electron-withdrawing substituents (e.g., 3-bromo) that may partially ionize and exhibit variable target engagement in cellular assays. The compound is therefore preferred when consistent intracellular target occupancy is required across pH gradients encountered in endosomal or tumor microenvironments [2].

Chemical Biology Probe Development with Reduced CYP2D6 Off-Target Liability

Compared to trifluoromethoxy-substituted pyrrolo[3,4-b]pyridin-7-one derivatives that inhibit CYP2D6 with IC₅₀ values as low as 100 nM, the 4-methoxy compound is predicted to carry a >100-fold lower CYP2D6 inhibition risk. This makes it a more suitable starting point for probe compounds intended for use in cellular or in vivo models where metabolic stability and minimal P450 engagement are critical [3].

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